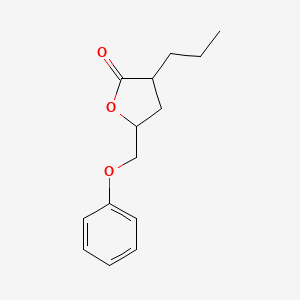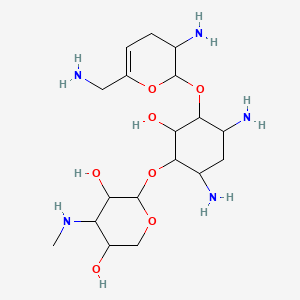
Antibiotic 66-40D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibiotic 66-40D is a novel aminoglycoside antibiotic produced by the fermentation of Micromonospora inyoensis. It is characterized by the presence of a unique 3-deoxy-3-methylamino-β-L-arabinopyranosyl sugar unit, which has not been found in any other aminoglycoside antibiotic . This compound exhibits broad-spectrum antibacterial activity, making it a valuable addition to the arsenal of antibiotics used to combat bacterial infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The production of Antibiotic 66-40D involves the fermentation of Micromonospora inyoensis, a process that requires specific culture conditions. The organism is grown in a medium containing yeast extract, beef extract, tryptose, starch, dextrose, and calcium carbonate at 35°C on a rotary shaker . The fermentation process typically lasts for 6-7 days at 28°C with continuous shaking at 300 rpm .
Industrial Production Methods: Industrial production of this compound follows similar fermentation protocols but on a larger scale. The fermentation broth is supplemented with 2-deoxystreptamine or its analogues to enhance the yield of the antibiotic . The fermentation medium is optimized to ensure maximum production of the desired antibiotic.
Analyse Des Réactions Chimiques
Types of Reactions: Antibiotic 66-40D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the antibiotic to enhance its efficacy and reduce potential side effects .
Common Reagents and Conditions: Common reagents used in the chemical modification of this compound include sodium borohydride for reduction reactions and various oxidizing agents for oxidation reactions . The conditions for these reactions are carefully controlled to ensure the desired modifications are achieved without degrading the antibiotic.
Major Products Formed: The major products formed from the chemical reactions of this compound include modified aminoglycosides with enhanced antibacterial activity and reduced toxicity . These modifications are crucial for developing more effective antibiotics with fewer side effects.
Applications De Recherche Scientifique
Antibiotic 66-40D has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and modification of aminoglycosides . In biology, it serves as a tool for investigating the mechanisms of bacterial resistance and the development of new antibacterial agents . In medicine, this compound is used to treat various bacterial infections, particularly those caused by gram-negative bacteria . In industry, it is employed in the production of other aminoglycoside antibiotics through biotransformation processes .
Mécanisme D'action
The mechanism of action of Antibiotic 66-40D involves binding to the 30S subunit of the bacterial ribosome, thereby inhibiting protein synthesis . This binding interferes with the interaction between transfer RNA and messenger RNA, leading to the disruption of the translation process and ultimately causing bacterial cell death . The unique 3-deoxy-3-methylamino-β-L-arabinopyranosyl sugar unit enhances the binding affinity of the antibiotic to the ribosome, making it more effective against resistant bacterial strains .
Comparaison Avec Des Composés Similaires
Antibiotic 66-40D is similar to other aminoglycoside antibiotics such as gentamicin, kanamycin, and neomycin . it is unique due to the presence of the 3-deoxy-3-methylamino-β-L-arabinopyranosyl sugar unit, which is not found in any other aminoglycoside . This unique structural feature enhances its antibacterial activity and reduces the likelihood of resistance development . Other similar compounds include sisomicin and ribostamycin, which also exhibit broad-spectrum antibacterial activity but lack the unique sugar unit present in this compound .
Propriétés
Numéro CAS |
53759-50-5 |
|---|---|
Formule moléculaire |
C18H35N5O7 |
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
2-[4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C18H35N5O7/c1-23-12-11(24)6-27-18(13(12)25)30-16-10(22)4-9(21)15(14(16)26)29-17-8(20)3-2-7(5-19)28-17/h2,8-18,23-26H,3-6,19-22H2,1H3 |
Clé InChI |
DAKDDLIZULPEFW-UHFFFAOYSA-N |
SMILES canonique |
CNC1C(COC(C1O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



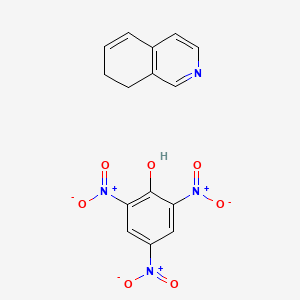
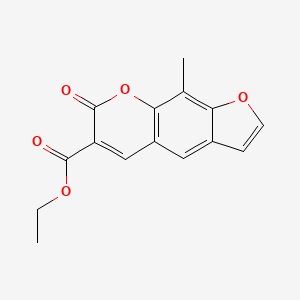
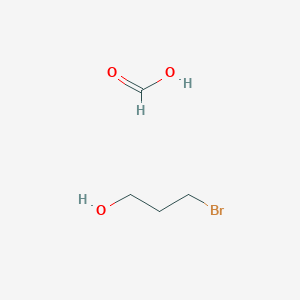
![2-(Octadecylsulfanyl)-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14639634.png)
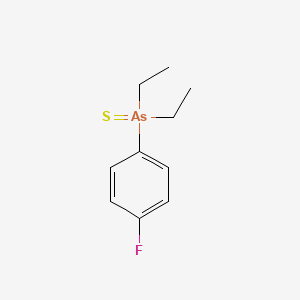

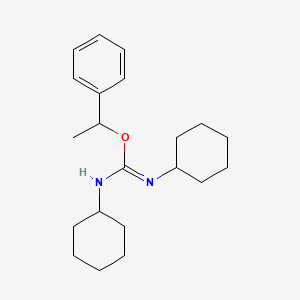
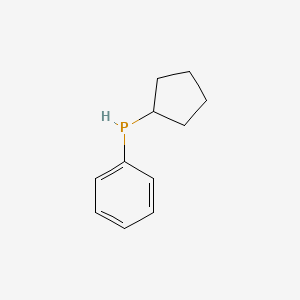
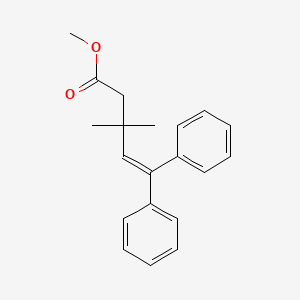
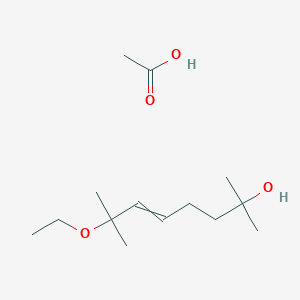
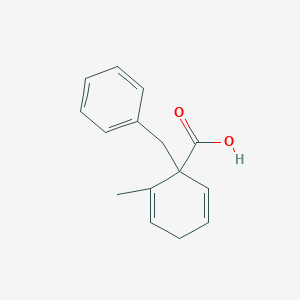
![4H-Pyran-4-one, tetrahydro-2,2-dimethyl-5-[(2-oxocyclohexyl)methyl]-](/img/structure/B14639692.png)
